Deutetrabenazine metabolite M1

Pharmacokinetics Metabolite profiling Mass balance study

Deutetrabenazine metabolite M1 is the deuterated 2-methylpropanoic acid (carboxylic acid) metabolite of β-dihydrotetrabenazine (β-HTBZ), the active metabolite of the FDA-approved VMAT2 inhibitor deutetrabenazine (Austedo). Chemically designated as 3-((2R,3S,11bS)-2-hydroxy-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-2-methylpropanoic acid (C₁₉H₂₁D₆NO₅, MW 355.5), this compound is supplied as a fully characterized reference standard with regulatory-compliant documentation, used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of tetrabenazine/deutetrabenazine drug products.

Molecular Formula C19H27NO5
Molecular Weight 355.5 g/mol
CAS No. 1778697-55-4
Cat. No. B12771381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeutetrabenazine metabolite M1
CAS1778697-55-4
Molecular FormulaC19H27NO5
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)C(=O)O
InChIInChI=1S/C19H27NO5/c1-11(19(22)23)6-13-10-20-5-4-12-7-17(24-2)18(25-3)8-14(12)15(20)9-16(13)21/h7-8,11,13,15-16,21H,4-6,9-10H2,1-3H3,(H,22,23)/t11?,13-,15-,16+/m1/s1/i2D3,3D3
InChIKeyYKUYTZDBKXGBRU-KXZLISBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deutetrabenazine Metabolite M1 (CAS 1778697-55-4): A Deuterated Carboxylic Acid Metabolite Reference Standard for VMAT2 Inhibitor Bioanalysis


Deutetrabenazine metabolite M1 is the deuterated 2-methylpropanoic acid (carboxylic acid) metabolite of β-dihydrotetrabenazine (β-HTBZ), the active metabolite of the FDA-approved VMAT2 inhibitor deutetrabenazine (Austedo) [1]. Chemically designated as 3-((2R,3S,11bS)-2-hydroxy-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-2-methylpropanoic acid (C₁₉H₂₁D₆NO₅, MW 355.5), this compound is supplied as a fully characterized reference standard with regulatory-compliant documentation, used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of tetrabenazine/deutetrabenazine drug products [2].

Why Non-Deuterated Tetrabenazine Metabolite M1 Cannot Substitute for Deutetrabenazine Metabolite M1 in Regulated Bioanalysis


Deutetrabenazine metabolite M1 differs from its non-deuterated tetrabenazine counterpart by the presence of six deuterium atoms at the 9,10-bis(methoxy-d3) positions. This isotopic substitution is not pharmacodynamically silent in analytical contexts: the deuterium atoms produce a mass shift of +6 Da (MW 355.5 vs. 319.4 for the protium form), fundamentally altering chromatographic retention and mass spectrometric quantification parameters [1]. More critically, the deuterated M1 accumulates to markedly different relative abundances in both plasma and urine compared to the non-deuterated M1 following equivalent dosing, reflecting the kinetic isotope effect that attenuates CYP2D6-mediated oxidative metabolism [2]. For ANDA sponsors developing generic tetrabenazine or deutetrabenazine products, use of the incorrect M1 reference standard (non-deuterated vs. deuterated) would produce systematically biased quantitative results across all validated bioanalytical methods, potentially leading to failed method validation, incorrect bioequivalence assessments, or regulatory rejection.

Quantitative Differentiation of Deutetrabenazine Metabolite M1 (CAS 1778697-55-4) Versus Its Closest Comparators


Plasma Metabolite Abundance: 2.24-Fold Higher Circulating M1 Levels from Deutetrabenazine vs. Tetrabenazine

In a head-to-head mass balance study using [¹⁴C]-labeled drug in healthy volunteers (n=6 per arm), the deuterated M1 metabolite (2-methylpropanoic acid of β-HTBZ) represented a significantly larger fraction of total plasma drug-related material following deutetrabenazine administration compared to the chemically identical but non-deuterated M1 following tetrabenazine administration [1]. This differential abundance is a direct consequence of the deuterium kinetic isotope effect retarding CYP2D6-mediated conversion of active metabolites to the downstream M1 carboxylic acid species.

Pharmacokinetics Metabolite profiling Mass balance study

Urinary Metabolite Excretion: 5.15-Fold Higher M1 Urinary Recovery from Deutetrabenazine vs. Tetrabenazine

The same mass balance study demonstrated an even more pronounced difference in urinary M1 recovery [1]. The deuterated M1 accounted for 13.9% of urinary radioactivity following deutetrabenazine administration versus only 2.7% following tetrabenazine, representing a 5.15-fold differential. This disproportionate urinary recovery indicates that deuteration substantially shifts the metabolic fate of β-HTBZ toward the carboxylic acid pathway, with important implications for renal clearance and total body burden assessments.

Drug metabolism Excretion balance Metabolite identification

Total Active Metabolite Half-Life Extension: Near-Doubling of (α+β)-HTBZ Half-Life with Deuteration

In a randomized, double-blind, two-period crossover study directly comparing single 25 mg oral doses of deutetrabenazine (SD-809) and tetrabenazine in healthy volunteers (n=19 evaluable), deuteration increased the mean elimination half-life of total (α+β)-HTBZ from 4.8 hours to 8.6 hours [1]. This 1.79-fold half-life extension was accompanied by a 2.08-fold increase in total systemic exposure (AUCinf 542 vs. 261 ng·hr/mL) with only a marginal increase in peak concentration (Cmax 74.6 vs. 61.6 ng/mL) [1]. The extended half-life and higher trough concentrations directly enable twice-daily dosing of deutetrabenazine versus the three-times-daily regimen required for tetrabenazine [2].

Clinical pharmacokinetics Half-life Deuterium isotope effect

Dose-Normalized Exposure: ~50% Dose Reduction Achieves Equivalent Systemic Exposure

In a definitive dose-proportionality and food-effect study, deutetrabenazine doses of 11.4-13.2 mg were estimated to provide total (α+β)-HTBZ exposure (AUC) comparable to a 25 mg tetrabenazine dose [1]. This translates to an approximately 50% dose reduction for equivalent systemic exposure to active metabolites. Additionally, steady-state conditions confirmed 3- to 4-fold longer half-lives and an 11-fold reduction in peak-to-trough fluctuation for total (α+β)-HTBZ following deutetrabenazine compared with tetrabenazine [1]. These quantitative differences are a direct consequence of the deuterium kinetic isotope effect incorporated into the M1 metabolite and all other deuterated metabolites in the pathway.

Dose proportionality Bioequivalence Therapeutic equivalence

Attenuated CYP2D6 Drug-Drug Interaction Liability: Reduced Metabolic Vulnerability of Deuterated Metabolites

In an open-label sequential drug-drug interaction study, co-administration of the potent CYP2D6 inhibitor paroxetine (20 mg daily, steady-state) with deutetrabenazine (22.5 mg single dose) increased total (α+β)-HTBZ exposure by 3-fold (AUC₀–∞) [1]. By comparison, prior studies with non-deuterated tetrabenazine demonstrated substantially larger exposure increases upon CYP2D6 inhibition, indicating that deutetrabenazine's deuterated metabolites (including M1) are inherently less susceptible to CYP2D6-mediated metabolic drug interactions [1]. The study concluded that 'paroxetine-induced increases in exposure to the active deutetrabenazine metabolites were less than those previously reported for tetrabenazine, a finding expected to reduce the burden of drug interaction' [1].

Drug-drug interaction CYP2D6 Pharmacokinetic safety

Analytical Mass Differentiation: +6 Da Isotopic Shift Enables Definitive Discrimination in LC-MS/MS Methods

The incorporation of six deuterium atoms at the 9,10-bis(trideuteriomethoxy) positions of deutetrabenazine metabolite M1 produces a monoisotopic mass shift of +6.047 Da relative to the non-deuterated M1 (MW 355.5 vs. 319.4 g/mol; C₁₉H₂₁D₆NO₅ vs. C₁₉H₂₇NO₅) [1]. This mass difference exceeds the minimum +3 Da threshold generally accepted for stable isotope-labeled internal standards in quantitative LC-MS/MS bioanalysis, ensuring chromatographic co-elution with complete mass spectrometric baseline resolution [2]. The six deuterium labels are positioned on metabolically stable methoxy groups that are not subject to in-source or in-vivo hydrogen/deuterium exchange, providing robust isotopic fidelity throughout sample preparation and analysis.

Bioanalytical method validation Mass spectrometry Stable isotope-labeled internal standard

Validated Application Scenarios for Deutetrabenazine Metabolite M1 (CAS 1778697-55-4) in Regulated Pharmaceutical Development


ANDA Bioequivalence Study Bioanalysis: Calibration and Quality Control of Deuterated M1 in Plasma Assays

The deuterated M1 reference standard is essential for constructing accurate calibration curves and quality control samples in LC-MS/MS methods designed to quantify carboxylic acid metabolite exposure in bioequivalence studies comparing generic deutetrabenazine or tetrabenazine products to the reference listed drug. As demonstrated by the 2.24-fold higher plasma M1 abundance from deutetrabenazine versus tetrabenazine [1], calibration ranges must span the expected concentration differential; use of the deuterated M1 standard ensures matrix-matched quantification across the relevant dynamic range.

Urinary Metabolite Profiling for Mass Balance and Excretion Studies Supporting Regulatory Submissions

The pronounced 5.15-fold differential in urinary M1 recovery between deutetrabenazine and tetrabenazine [1] makes the deuterated M1 standard indispensable for mass balance studies. Regulatory submissions require accurate identification and quantification of all metabolites exceeding 10% of total drug-related material; the deuterated M1 at 13.9% of urinary radioactivity exceeds this threshold, whereas the non-deuterated M1 at 2.7% does not. Using the wrong reference standard would misclassify the metabolite's regulatory significance.

CYP2D6 Drug-Drug Interaction Study Support: Quantification Under Modulated Metabolic Conditions

In DDI studies where CYP2D6 inhibitors such as paroxetine, fluoxetine, or bupropion are co-administered, the deuterated M1 standard enables accurate quantification of metabolite concentrations across both inhibited and uninhibited states. The 5.6-fold increase in β-HTBZ exposure and 3-fold increase in total (α+β)-HTBZ exposure observed with paroxetine co-administration [2] demand a reference standard with verified isotopic purity and stability to ensure method robustness under substantially different concentration ranges within the same analytical batch.

Reference Standard for Pharmacopeial Traceability and ANDA Commercial Production Quality Control

As a fully characterized reference standard with traceability against USP or EP compendial standards [3], deuterated M1 serves as the definitive comparator for identity, purity, and assay tests during commercial production of tetrabenazine/deutetrabenazine API and finished dosage forms. The compound's six-position deuteration provides unambiguous spectroscopic fingerprinting (NMR, IR) and chromatographic retention time differentiation from non-deuterated process impurities, supporting FDA-mandated impurity profiling and stability-indicating method validation.

Quote Request

Request a Quote for Deutetrabenazine metabolite M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.